3,4-DIMETHYLCYCLOHEXYL 4-(2,5-DIMETHOXYPHENYL)-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE
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Overview
Description
3,4-DIMETHYLCYCLOHEXYL 4-(2,5-DIMETHOXYPHENYL)-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-DIMETHYLCYCLOHEXYL 4-(2,5-DIMETHOXYPHENYL)-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE involves multiple steps, starting from readily available starting materials. The key steps typically include the formation of the cyclohexyl ring, the introduction of the dimethoxyphenyl group, and the construction of the tetrahydropyrimidine ring with the thioxo and carboxylate functionalities. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The choice of method depends on factors such as the desired scale of production, cost, and environmental considerations. Optimization of reaction conditions and purification processes is crucial to ensure the efficient and sustainable production of the compound.
Chemical Reactions Analysis
Types of Reactions
3,4-DIMETHYLCYCLOHEXYL 4-(2,5-DIMETHOXYPHENYL)-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Substitution reactions can replace specific atoms or groups with different ones, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
3,4-DIMETHYLCYCLOHEXYL 4-(2,5-DIMETHOXYPHENYL)-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: Researchers study the compound’s interactions with biological molecules to understand its potential as a therapeutic agent or biochemical probe.
Medicine: The compound’s potential pharmacological properties are investigated for the development of new drugs or treatments for various diseases.
Industry: The compound may be used in the development of new materials, catalysts, or other industrial applications.
Mechanism of Action
The mechanism of action of 3,4-DIMETHYLCYCLOHEXYL 4-(2,5-DIMETHOXYPHENYL)-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3,4-DIMETHYLCYCLOHEXYL 4-(2,5-DIMETHOXYPHENYL)-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE include other tetrahydropyrimidine derivatives, cyclohexyl compounds, and dimethoxyphenyl-containing molecules.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups and structural features, which confer specific chemical and biological properties. Compared to similar compounds, it may exhibit distinct reactivity, stability, and biological activity, making it a valuable subject of study in various research fields.
Properties
Molecular Formula |
C22H30N2O4S |
---|---|
Molecular Weight |
418.6g/mol |
IUPAC Name |
(3,4-dimethylcyclohexyl) 4-(2,5-dimethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C22H30N2O4S/c1-12-6-7-16(10-13(12)2)28-21(25)19-14(3)23-22(29)24-20(19)17-11-15(26-4)8-9-18(17)27-5/h8-9,11-13,16,20H,6-7,10H2,1-5H3,(H2,23,24,29) |
InChI Key |
FUQKGAWRINVOJB-UHFFFAOYSA-N |
SMILES |
CC1CCC(CC1C)OC(=O)C2=C(NC(=S)NC2C3=C(C=CC(=C3)OC)OC)C |
Canonical SMILES |
CC1CCC(CC1C)OC(=O)C2=C(NC(=S)NC2C3=C(C=CC(=C3)OC)OC)C |
Origin of Product |
United States |
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